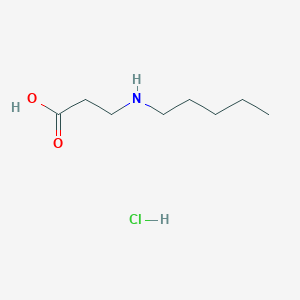

3-(Pentylamino)propanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

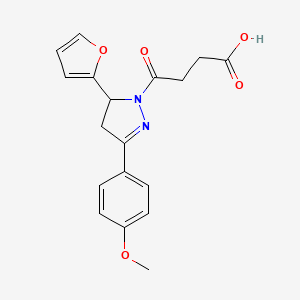

“3-(Pentylamino)propanoic acid;hydrochloride” is an intermediate in the preparation of biphosphonate drugs used in the prevention and treatment of osteoporosis . It is related to ibandronate, a drug used for osteoporosis .

Synthesis Analysis

The synthesis of “3-(Pentylamino)propanoic acid;hydrochloride” involves several steps. Methylamine is converted to N-methylpentylamine via successive reactions with 4-toluene sulfonyl chloride, pentane bromide, and deprotection. This is followed by a reaction with methyl acrylate and hydrolysis to give “3-(N-methyl-N-pentylamino)propanoic acid hydrochloride”. The overall yield of this process is 63.93% .Molecular Structure Analysis

The molecular formula of “3-(Pentylamino)propanoic acid;hydrochloride” is C8H18ClNO2 . The InChI code is 1S/C8H17NO2.ClH/c1-2-3-4-6-9-7-5-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H .Physical And Chemical Properties Analysis

The molecular weight of “3-(Pentylamino)propanoic acid;hydrochloride” is 195.69 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Intermediate Applications

Synthesis of 3-(N-Methyl-N-pentylamino)-propanoic Acid Hydrochloride : This study outlines the synthesis of 3-(N-Methyl-N-pentylamino) propanoic acid hydrochloride as an intermediate for other chemical compounds. The process involves the conversion of methylamine to N-methylpentylamine, followed by reaction with methyl acrylate and hydrolysis. The overall yield was 63.93%, with the product's structure confirmed via MS and 1H NMR (Han Jing, 2011).

Material Science and Polymer Applications

Water-soluble Thermo-sensitive Resin : Research on a water-soluble resin having tertiary amine oxide side substituents demonstrated unique thermal behaviors and thermo-induced solubility changes. This resin, synthesized using 3-(dimethylamino)propanoic acid, could switch from being water-soluble to water-insoluble upon heating, suggesting potential applications in thermal laser imaging without the need for chemical developers (Li An et al., 2015).

Biochemical Applications

Biosynthesis of 3-Hydroxypropionic Acid (3-HP) from CO2 : In a groundbreaking study, cyanobacterium Synechocystis sp. PCC 6803 was engineered to produce 3-hydroxypropionic acid (3-HP) directly from CO2, showcasing the potential of using microorganisms for sustainable chemical synthesis. The study optimized the biosynthetic pathway to improve 3-HP production, demonstrating the feasibility of producing valuable chemicals from CO2 through photosynthesis (Yunpeng Wang et al., 2016).

Analytical Chemistry Applications

Solid-Phase Extraction and Heavy Metal Detection : A study explored the use of decanoic acid-coated Fe3O4 nanoparticles for the solid-phase extraction and determination of trace heavy metals in water samples. This method, combined with flow injection and inductively coupled plasma-optical emission spectrometry, demonstrates the compound's role in environmental monitoring and analytical chemistry (M. Faraji et al., 2010).

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

Propriétés

IUPAC Name |

3-(pentylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-3-4-6-9-7-5-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFOIGXSVZQQJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentylamino)propanoic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2959637.png)

![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)

![1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2959643.png)

![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)

![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2959654.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2959656.png)

![N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2959658.png)